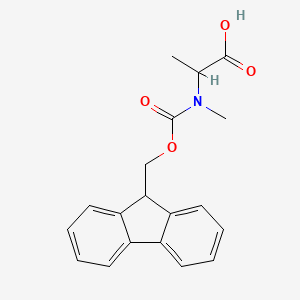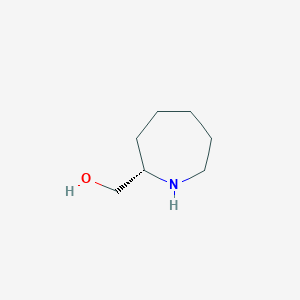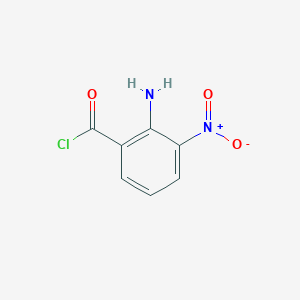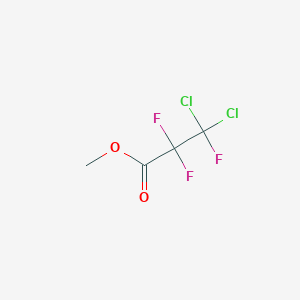
Fmoc-N-Me-DL-Ala-OH
Übersicht
Beschreibung
Fmoc-N-Me-DL-Ala-OH: is a derivative of alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the alpha carbon is methylated. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
Wirkmechanismus
Target of Action
Fmoc-N-Me-DL-Ala-OH, also known as Fmoc-N-methyl-L-alanine , is primarily used in peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during the synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) pathway . In this pathway, this compound is used as a building block in the preparation of various peptides . The use of this compound in this pathway allows for the controlled synthesis of peptides with specific sequences .
Pharmacokinetics
Instead, its utility lies in its stability and reactivity in the context of peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with specific sequences . These peptides can then be used in various biological and medical applications, including drug development and the study of protein function .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can influence the stability and efficacy of this compound. Additionally, the temperature and solvent used can also impact the reaction .
Biochemische Analyse
Biochemical Properties
The Fmoc-N-Me-DL-Ala-OH molecule plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group serves as a protecting group for the amine group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This process is essential for the step-by-step construction of peptide chains in solid-phase peptide synthesis .
Cellular Effects
Peptides can act as hormones, neurotransmitters, or cell signaling molecules, influencing gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property allows the Fmoc group to be selectively removed from the N-terminal amino acid in a peptide chain, enabling the addition of the next amino acid in the sequence . This process is a fundamental part of solid-phase peptide synthesis .
Temporal Effects in Laboratory Settings
This property is crucial for its role in peptide synthesis, where the Fmoc group must remain stable until it is selectively removed to allow for the addition of the next amino acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-DL-Ala-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM) . The methylation of the alpha carbon can be done using methyl iodide or dimethyl sulfate in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid-phase synthesis with 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group is common. This method allows for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-N-Me-DL-Ala-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:
Deprotection: The Fmoc group can be removed using a base like piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids using reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, DIEA in solvents like DMF or DCM.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-N-Me-DL-Ala-OH is extensively used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and peptidomimetics .
Biology and Medicine: In biological research, it is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and in the study of protein-protein interactions .
Industry: In the pharmaceutical industry, it is used in the development of peptide-based drugs and therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Fmoc-N-Me-L-Ala-OH: Similar structure but with L-alanine.
Fmoc-N-Me-D-Ala-OH: Similar structure but with D-alanine.
Uniqueness: Fmoc-N-Me-DL-Ala-OH is unique due to its racemic mixture of D- and L-alanine, which can provide different stereochemical properties compared to its enantiomerically pure counterparts .
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362858-88-5 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-ylmethanamine](/img/structure/B3039765.png)












